molecular formula C9H15N3O3S B6965672 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine

4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine

Cat. No.: B6965672
M. Wt: 245.30 g/mol
InChI Key: SAXFYPYUBRYOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a pyrazole moiety and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Pyrazole to the Morpholine Ring: The pyrazole derivative is then reacted with a morpholine derivative in the presence of a suitable base to form the desired compound.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)pyridine
  • 4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)benzene

Uniqueness

4-Methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine is unique due to the presence of both a morpholine ring and a pyrazole moiety, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-methylsulfonyl-2-(pyrazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-16(13,14)12-5-6-15-9(8-12)7-11-4-2-3-10-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXFYPYUBRYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOC(C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.